![molecular formula C25H23ClN2O B11559465 N'-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11559465.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound’s structure includes a cyclopropane ring substituted with two 3-methylphenyl groups and a hydrazide functional group, which is conjugated with a 4-chlorophenylmethylidene moiety.
Preparation Methods
The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the hydrazide and aldehyde, but common conditions include heating the reaction mixture to 60-80°C for several hours.
Chemical Reactions Analysis
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The hydrazone functional group can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological targets, such as enzymes, and inhibit their activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has similar structural features but differs in the substituents on the phenyl ring.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound also shares a similar core structure but has a fluorine substituent instead of chlorine.
The uniqueness of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific substituents, which can influence its reactivity, stability, and interaction with metal ions and biological targets.
Properties
Molecular Formula |
C25H23ClN2O |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H23ClN2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)28-27-16-19-9-11-22(26)12-10-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
AJQPWVFNVCTODS-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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